molecular formula C11H22N2O B13343639 4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane

4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane

Cat. No.: B13343639
M. Wt: 198.31 g/mol
InChI Key: VNZYTNIVBFLMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-9-oxa-1,4-diazaspiro[55]undecane is a spirocyclic compound that features a unique structural motif This compound is characterized by a spiro[55]undecane core, which includes an oxygen atom and two nitrogen atoms The presence of the isopropyl group adds to its distinctiveness

Preparation Methods

The synthesis of 4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst, although this method is more complex and expensive .

Chemical Reactions Analysis

4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

4-propan-2-yl-9-oxa-1,4-diazaspiro[5.5]undecane

InChI

InChI=1S/C11H22N2O/c1-10(2)13-6-5-12-11(9-13)3-7-14-8-4-11/h10,12H,3-9H2,1-2H3

InChI Key

VNZYTNIVBFLMAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCNC2(C1)CCOCC2

Origin of Product

United States

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